2-Octenylsuccinic Anhydride

Übersicht

Beschreibung

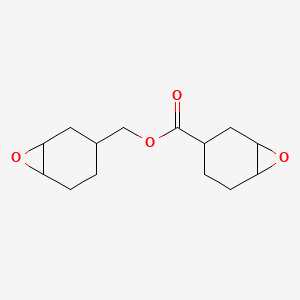

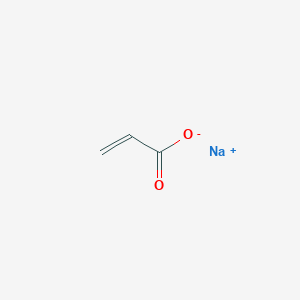

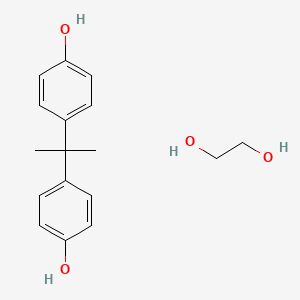

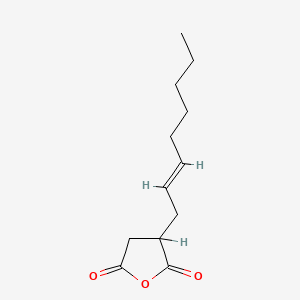

2-Octenylsuccinic Anhydride is an organic compound with the empirical formula C12H18O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octenyl group. This compound is known for its high chemical reactivity due to the presence of a carbon-carbon double bond and a carboxylic acid ligand . It is commonly used in various industrial applications, particularly in the modification of starches and other polymers to enhance their properties .

Wirkmechanismus

Target of Action

2-Octenylsuccinic Anhydride (2-OSA) is primarily used as a modifying agent for starches . It interacts with the hydroxyl groups present in starch molecules, introducing hydrophobic groups onto the starch molecules .

Mode of Action

The interaction of 2-OSA with starch involves an esterification process . This process incorporates hydrophobic groups onto the starch molecules, transforming the starch into an amphiphilic derivative . This modification enhances the functional properties of the starch, making it suitable for various applications .

Biochemical Pathways

The primary biochemical pathway involved in the action of 2-OSA is the esterification of starch . This process modifies the starch at a molecular level, altering its physicochemical properties . The degree of substitution (DS), which refers to the average number of hydroxyl groups on the starch molecule that have been replaced by 2-OSA, plays a crucial role in determining the properties of the modified starch .

Pharmacokinetics

The physicochemical properties of the 2-osa modified starch, such as its solubility and stability, can influence its bioavailability .

Result of Action

The modification of starch with 2-OSA results in a product with enhanced functional properties . For instance, 2-OSA modified starch exhibits increased pasting viscosity, swelling power, emulsifying stability, and resistant starch content . These properties make the modified starch a promising ingredient for various applications, including its use as an emulsifier, thickener, and fat replacer in food systems .

Action Environment

The action of 2-OSA on starch can be influenced by various environmental factors, such as temperature and pH . For instance, the esterification process is typically carried out at high temperatures . Additionally, the properties of the modified starch can be affected by the storage conditions, such as temperature and humidity .

Biochemische Analyse

Biochemical Properties

2-Octenylsuccinic Anhydride has been used in the modification of α-amylase, resulting in increased stability at pH 9 . The modification of α-amylase with this compound has shown to increase the enzyme’s stability by 46% compared to unmodified α-amylase .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with starches. For instance, it has been used to modify high-amylose Japonica rice starch, resulting in improved functional properties . The modification decreased the relative crystallinity and pasting temperature of the starch, while increasing the pasting viscosity, swelling power, emulsifying stability, and resistant starch content .

Molecular Mechanism

This amphiphilic nature allows it to act as an emulsion stabilizer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in the modification of starches. The changes in properties such as pasting viscosity and swelling power were related to the degree of substitution .

Metabolic Pathways

Its use in modifying starches suggests it may interact with enzymes involved in carbohydrate metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

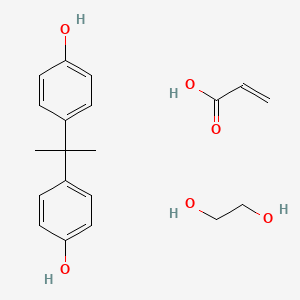

2-Octenylsuccinic Anhydride is typically synthesized through the alkylation of maleic anhydride with 1-octene under high temperature and pressure conditions . The reaction involves the following steps:

Reactants: Maleic anhydride and 1-octene.

Catalyst: Boric acid is often used to inhibit side reactions.

Reaction Conditions: The reaction is carried out at a temperature of around 210°C for approximately 4 hours.

Product Isolation: The product is then purified to obtain this compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high efficiency and minimal side reactions. The use of continuous reactors and advanced purification techniques helps in achieving consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Octenylsuccinic Anhydride undergoes various chemical reactions due to its reactive functional groups. Some of the common reactions include:

Addition Reactions: The carbon-carbon double bond allows for addition reactions with various reagents.

Substitution Reactions: The anhydride group can undergo nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form octenylsuccinic acid.

Common Reagents and Conditions

Addition Reactions: Reagents such as hydrogen halides or halogens can be used under mild conditions.

Substitution Reactions: Nucleophiles like amines or alcohols are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.

Major Products Formed

Addition Products: Halogenated derivatives or other addition products depending on the reagent used.

Substitution Products: Amides, esters, or other substituted derivatives.

Reduction Products: Alcohols or other reduced forms of the compound.

Hydrolysis Products: Octenylsuccinic acid.

Wissenschaftliche Forschungsanwendungen

2-Octenylsuccinic Anhydride has a wide range of applications in scientific research and industry:

Vergleich Mit ähnlichen Verbindungen

2-Octenylsuccinic Anhydride can be compared with other similar compounds such as:

Octenylsuccinic Acid: The hydrolyzed form of this compound, which lacks the anhydride group but retains the octenyl group.

Maleic Anhydride: The parent compound from which this compound is derived.

Succinic Anhydride: Another related compound, but without the octenyl group, making it less reactive in certain applications.

The uniqueness of this compound lies in its combination of a reactive anhydride group and a hydrophobic octenyl group, which imparts unique properties to the modified substrates .

Eigenschaften

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Octenylsuccinic Anhydride modify starch and what are the benefits in textile applications?

A1: this compound (2-OSA) reacts with starch molecules, attaching octenylsuccinate groups to the starch backbone. [, ] This modification introduces hydrophobic regions to the starch structure, making it amphiphilic – possessing both hydrophilic and hydrophobic properties. [] In textile sizing, this amphiphilicity enhances starch adhesion to hydrophobic polyester fibers. The hydrophobic octenylsuccinate groups interact with the polyester, while the remaining hydrophilic hydroxyl groups of the starch interact with water, creating a strong bond. []

Q2: Are there any environmental concerns associated with using this compound modified materials?

A3: While the provided research focuses on the functional properties of 2-OSA modified materials, biodegradability is an important consideration for environmental impact. One study demonstrated that starch modified with both phosphate and 2-OSA showed enhanced biodegradability compared to unmodified starch. [] This suggests that 2-OSA modifications don't necessarily hinder biodegradation, but further research is needed to fully assess the environmental fate and potential ecotoxicological effects of these modified materials.

Q3: What analytical techniques are used to characterize this compound modified materials?

A4: Several techniques are employed to characterize 2-OSA modified materials. NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier-transform infrared spectroscopy) confirm the successful attachment of 2-OSA to the target molecule by identifying characteristic chemical shifts and absorption bands, respectively. [] Scanning Electron Microscopy (SEM) visualizes the morphology and surface characteristics of modified materials, such as the smooth, spherical shape of soybean oil microcapsules prepared using 2-OSA modified β-polydextrose as an emulsifier. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.